molecular formula C25H20N2O2 B379779 1-((3,5-dimethylphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 385398-11-8

1-((3,5-dimethylphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No. B379779
CAS RN: 385398-11-8
M. Wt: 380.4g/mol
InChI Key: IXJMLCWXDCTYQD-UHFFFAOYSA-N
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Description

The compound “1-((3,5-dimethylphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The molecule also contains a naphthoquinone structure, which is a type of organic compound derived from naphthalene.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and naphthoquinone structures. Quinolines can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid, followed by oxidation . Naphthoquinones can be synthesized from naphthalenes through oxidation processes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline portion of the molecule would contribute to its aromaticity, while the naphthoquinone portion could potentially introduce reactivity due to the presence of carbonyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group attached to the phenyl ring could act as a nucleophile in reactions. The carbonyl groups in the naphthoquinone structure could be involved in reactions such as reductions or nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with multiple aromatic rings tend to have higher melting and boiling points due to increased intermolecular forces .

Safety and Hazards

As with any chemical compound, handling “1-((3,5-dimethylphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of quinoline and naphthoquinone derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, characterization, and biological activity of this compound and its derivatives.

properties

IUPAC Name

16-(3,5-dimethylanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-14-11-15(2)13-16(12-14)26-23-22-17-7-4-5-8-18(17)24(28)19-9-6-10-20(21(19)22)27(3)25(23)29/h4-13,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMLCWXDCTYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-dimethylphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

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